molecular formula C16H22FN3O3 B2829869 3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea CAS No. 894039-44-2

3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea

Cat. No. B2829869
CAS RN: 894039-44-2
M. Wt: 323.368
InChI Key: CQYAXBLEWYSZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) which plays a crucial role in the growth and survival of cancer cells.

Scientific Research Applications

Chemosensor Development

  • Selective Al(3+) Sensing : A study by Maity and Govindaraju (2010) describes the synthesis of a pyrrolidine constrained bipyridyl-dansyl conjugate via click chemistry. This compound acts as a selective ratiometric and colorimetric chemosensor for Al(3+), demonstrating its potential in environmental monitoring and analytical chemistry (Maity & Govindaraju, 2010).

Medicinal Chemistry

  • Protein Degradation : Testa et al. (2018) explored the synthesis and conformational analysis of 3-fluoro-4-hydroxyprolines, revealing their stereochemistry-dependent effects on molecular recognition. This research highlights the compound's utility in targeted protein degradation, an emerging strategy in drug discovery (Testa et al., 2018).

Materials Science

  • Enhancing Electrochromic Properties : Türkarslan et al. (2007) reported on the copolymerization of a fluorophenyl-pyrrole derivative with ethylene dioxythiophene, enhancing the electrochromic properties of conducting polymers. This application is significant for developing advanced display technologies and smart windows (Türkarslan et al., 2007).

Drug Discovery

  • Kinase Inhibition for Cancer Treatment : Schroeder et al. (2009) identified substituted carboxamides as potent Met kinase inhibitors, demonstrating complete tumor stasis in preclinical models. This research supports the potential of similar compounds in cancer therapy (Schroeder et al., 2009).

Crystallography and Structural Chemistry

  • Crystal Structure Analysis : Sharma et al. (2013) synthesized and analyzed the crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative, contributing to the field of crystallography and molecular design (Sharma et al., 2013).

properties

IUPAC Name

3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c1-11(2)19(7-8-21)16(23)18-13-9-15(22)20(10-13)14-5-3-12(17)4-6-14/h3-6,11,13,21H,7-10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYAXBLEWYSZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.